2-Formyl-5-(trifluoromethoxy)phenylboronic acid
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Overview
Description
2-Formyl-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C8H6BF3O4 and a molecular weight of 233.94 g/mol . This compound is known for its unique chemical structure, which includes a formyl group and a trifluoromethoxy group attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight (23394 g/mol) and its solid physical form suggest that it may have good bioavailability .
Result of Action
Boronic acids are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
The action, efficacy, and stability of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(trifluoromethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), aryl halide.
Major Products Formed
Oxidation: 2-Carboxy-5-(trifluoromethoxy)phenylboronic acid.
Reduction: 2-Hydroxymethyl-5-(trifluoromethoxy)phenylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
2-Formyl-5-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Formylphenylboronic acid: Similar structure but lacks the trifluoromethoxy group.
4-Formylphenylboronic acid: Similar structure but the formyl group is positioned differently on the phenyl ring.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar structure but has a fluorine atom instead of a formyl group.
Uniqueness
2-Formyl-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both a formyl group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
[2-formyl-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRIYFFBRIQGSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)C=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675316 |
Source
|
Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-89-6 |
Source
|
Record name | [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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